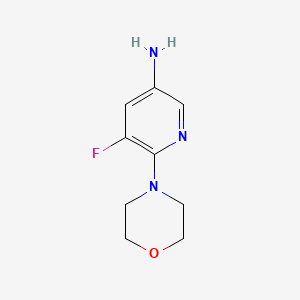

5-Fluoro-6-(4-morpholinyl)-3-pyridinamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12FN3O |

|---|---|

Molecular Weight |

197.21 g/mol |

IUPAC Name |

5-fluoro-6-morpholin-4-ylpyridin-3-amine |

InChI |

InChI=1S/C9H12FN3O/c10-8-5-7(11)6-12-9(8)13-1-3-14-4-2-13/h5-6H,1-4,11H2 |

InChI Key |

QIOREUJKAIVQPG-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=N2)N)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 5 Fluoro 6 4 Morpholinyl 3 Pyridinamine

Retrosynthetic Analysis and Key Disconnections for the Target Compound

Retrosynthetic analysis of 5-Fluoro-6-(4-morpholinyl)-3-pyridinamine identifies several logical bond disconnections to simplify the structure into more readily available starting materials. The primary disconnections are centered around the bonds connecting the substituents to the pyridine (B92270) core.

The three key bonds for disconnection are:

C6-N (Morpholine): Disconnecting the bond between the pyridine C6 position and the morpholine (B109124) nitrogen via a nucleophilic aromatic substitution (SNAr) or a Buchwald-Hartwig amination pathway. This suggests a precursor such as a 6-halo-5-fluoropyridin-3-amine and morpholine.

C3-N (Amino): Disconnecting the C3-amino group suggests a precursor like a 3-halo or 3-nitro-5-fluoro-6-morpholinopyridine. The amino group can be introduced via amination, or reduction of a nitro group.

C5-F (Fluoro): Disconnecting the C5-fluorine bond points towards strategies involving the fluorination of a pyridine ring at a late stage, for instance, through a Balz-Schiemann reaction on a corresponding aminopyridine or by using fluorinated building blocks from the outset.

A plausible retrosynthetic pathway would involve a convergent synthesis. One route might start from a dichlorinated fluoropyridine. A selective substitution first with morpholine, followed by a second substitution or coupling to introduce the amino group (or a precursor like a nitro group), represents a common and effective strategy.

Established Synthetic Routes to Substituted Pyridinamine Scaffolds

The synthesis of substituted pyridinamines is a well-trodden field in medicinal and materials chemistry. aun.edu.eg The construction of the this compound scaffold relies on fundamental reactions tailored for the pyridine ring, which is electron-deficient. wikipedia.org

Approaches to Fluorinated Pyridine Ring Formation

Incorporating fluorine into a pyridine ring is crucial for modifying the electronic properties and biological activity of molecules. google.com Several methods exist for this purpose.

From Fluorinated Building Blocks: A common strategy is to build the pyridine ring from acyclic precursors that already contain the C-F bond. Cascade reactions using fluoroalkyl alkynyl imines are one such method to create polysubstituted fluorinated pyridines. google.com

Nucleophilic Aromatic Substitution (SNAr): Starting with a highly halogenated pyridine, such as pentachloropyridine, fluorine atoms can be introduced by reaction with a fluoride (B91410) source like potassium fluoride. nih.gov The high reactivity of perfluoropyridine towards nucleophilic substitution can then be exploited to introduce other functional groups. nih.gov

Direct Fluorination: While direct fluorination of pyridines with elemental fluorine can be challenging due to competing side reactions, methods have been developed using elemental fluorine in the presence of another halogen like iodine. google.com

Balz-Schiemann Reaction: A classic method involves the conversion of an aminopyridine to a diazonium salt, which is then treated with a fluoride source (e.g., HBF₄ or NaBF₄) to introduce the fluorine atom. An improved Blaz-Schiemann process can be used for preparing fluoropyridine compounds from aminopyridine compounds. google.com

From Pyridine N-Oxides: The electron-donating N-oxide group can facilitate electrophilic reactions and can also be used to direct fluorination. For instance, direct fluorination of a pyridine N-oxide has been shown to produce meta-fluorinated pyridines. researchgate.net

Introduction of the Amino Group

The introduction of an amino group onto a pyridine ring can be accomplished through several established synthetic routes.

Chichibabin Reaction: This classic reaction involves the direct amination of the pyridine ring using sodium amide (NaNH₂), typically at the 2-position. wikipedia.org However, its application can be limited by the reaction conditions and the substitution pattern of the pyridine.

Nucleophilic Aromatic Substitution (SNAr): This is one of the most common methods. A pyridine ring substituted with a good leaving group, such as a halogen (Cl, Br), at an electron-deficient position (positions 2, 4, or 6) can react with an amine source, like ammonia (B1221849) or a protected amine, to yield the corresponding aminopyridine. galchimia.comgoogle.com The reactivity is enhanced by the presence of electron-withdrawing groups on the ring.

Reduction of Nitro-pyridines: A nitro group can be introduced onto the pyridine ring via nitration (though this can be difficult for pyridines themselves) and subsequently reduced to an amino group using various reducing agents, such as catalytic hydrogenation (H₂/Pd), or metals in acid (e.g., Sn/HCl, Fe/HCl).

Modern Amination Reagents: Newer reagents have been developed for the direct C-H amination of pyridines. For example, a polyfunctional reagent developed by Merck can selectively introduce a protected amino group at the C2 position of pyridines that are not pre-activated. galchimia.com N-aminopyridinium salts, formed by reacting pyridines with electrophilic aminating agents like hydroxylamine-O-sulfonic acid (HOSA), have also emerged as versatile reagents. nih.gov

Strategies for Morpholine Ring Incorporation

The morpholine moiety is frequently introduced into heterocyclic scaffolds, including pyridine, due to its favorable physicochemical properties.

Nucleophilic Aromatic Substitution (SNAr): The most direct method for incorporating a morpholine ring is the reaction of morpholine, acting as a nitrogen nucleophile, with a pyridine ring bearing a suitable leaving group (typically a halogen) at an activated position. nih.gov The reaction is often performed at elevated temperatures in a polar aprotic solvent, sometimes with the addition of a base to neutralize the acid formed. The substitution pattern on the pyridine ring plays a significant role in the activity of the resulting compounds. nih.gov

C-H/N-H Cross-Coupling: More recent methods involve the direct coupling of a pyridine C-H bond with the morpholine N-H bond. researchgate.net These reactions often require a catalyst and an oxidant. This approach is highly atom-economical as it avoids the need for pre-functionalization of the pyridine ring with a leaving group. researchgate.net

Novel Synthetic Pathways and Process Optimization

Modern synthetic chemistry emphasizes efficiency, atom economy, and the ability to perform late-stage functionalization. Transition-metal catalysis has become an indispensable tool for achieving these goals in the synthesis of complex molecules like this compound.

Transition-Metal Catalyzed Coupling Reactions

Transition-metal catalysis offers powerful and versatile methods for forming the C-N and C-C bonds necessary to construct substituted pyridines. rsc.orgnih.gov Palladium, copper, and rhodium are among the most frequently used metals. rsc.orgbeilstein-journals.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for forming C-N bonds. It can be used to couple an amine (like morpholine or a protected ammonia equivalent) with an aryl or heteroaryl halide (e.g., a chloropyridine or bromopyridine). This reaction is known for its broad substrate scope and functional group tolerance, making it suitable for complex molecules.

Copper-Catalyzed Coupling (Ullmann Condensation): Copper catalysis is a classic and cost-effective alternative for C-N bond formation. The Ullmann reaction and its modern variants can couple aryl halides with amines, including morpholine. Copper catalysts have also been employed for oxidative cyclization approaches in the synthesis of substituted pyridines. beilstein-journals.org

Suzuki-Miyaura Coupling: While primarily a C-C bond-forming reaction, the Suzuki coupling can be instrumental in building the pyridine scaffold itself or in adding other carbon-based substituents. It involves the coupling of an organoboron compound (e.g., a pyridine boronic acid) with a halide. researchgate.nettcichemicals.com The reaction is typically catalyzed by a palladium complex. researchgate.net

Rhodium-Catalyzed C-H Functionalization: Rhodium catalysts have been developed for the direct C-H functionalization of pyridine rings. For example, a Rh(III)-catalyzed approach allows for the synthesis of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes in a single step. nih.gov This method avoids pre-functionalization and offers high regioselectivity. nih.gov

The table below summarizes representative conditions for transition-metal catalyzed reactions relevant to the synthesis of substituted pyridines.

Interactive Table: Comparison of Transition-Metal Catalyzed Reactions for Pyridine Functionalization

| Coupling Type | Catalyst System | Substrates | Typical Conditions | Ref. |

| Buchwald-Hartwig Amination | Pd(OAc)₂ / Ligand (e.g., BINAP) | Aryl Halide + Amine | Base (e.g., NaOtBu), Toluene, 80-110 °C | rsc.org |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Heteroaryl Halide + Arylboronic Acid | Base (e.g., Na₂CO₃), Solvent Mix (e.g., Toluene/EtOH/H₂O) | researchgate.net |

| Rhodium-Catalyzed C-H Annulation | [Cp*RhCl₂]₂ / CsOAc | Aromatic Amine + Alkyne | Solvent (e.g., DCE), 100 °C | rsc.org |

| Copper-Catalyzed C-H Arylation | Cu(OAc)₂ | Pyridine N-Oxide + Arylboronic Ester | Base (e.g., K₂CO₃), Dioxane, 100 °C | nih.gov |

These advanced methods provide powerful tools for optimizing the synthesis of this compound, potentially reducing the number of steps, improving yields, and allowing for greater flexibility in introducing the required substituents.

Green Chemistry Principles in Synthesis

The integration of green chemistry principles into the synthesis of pharmaceutical intermediates like this compound is crucial for reducing environmental impact and improving economic feasibility. researchgate.netrasayanjournal.co.in These principles advocate for the reduction or elimination of hazardous substances, the use of renewable feedstocks, and energy efficiency. nih.govnih.gov

Traditional methods for synthesizing substituted pyridines and pyrimidines often involve hazardous solvents and toxic reagents. rasayanjournal.co.in Green alternatives focus on several key areas:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times from hours to minutes, often leading to higher yields and purer products. nanobioletters.commdpi.comnih.govacs.org Microwave irradiation has been successfully used for synthesizing various aminopyrimidine and aminopyridine derivatives, demonstrating its potential applicability for the efficient synthesis of the target compound. nanobioletters.comresearchgate.netnih.gov

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign options like water or bio-renewable solvents (e.g., 2-MeTHF) is a core tenet of green chemistry. researchgate.netshd-pub.org.rs The use of ionic liquids as recyclable promoters and reaction media also represents a greener approach for synthesizing heterocyclic compounds. nih.gov

Catalysis: The use of catalytic reagents is superior to stoichiometric ones as they are used in smaller amounts and can be recycled. nih.gov For instance, phase transfer catalysts have been examined for C-N bond formation in the synthesis of pyrimidine (B1678525) derivatives. shd-pub.org.rs

Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a product, are highly efficient. acs.org They reduce the number of synthetic steps, minimizing waste and energy consumption. A one-pot, four-component reaction under microwave irradiation has been used to produce novel pyridine derivatives with excellent yields. acs.org

The table below summarizes green chemistry approaches applicable to the synthesis of related heterocyclic compounds.

| Green Chemistry Principle | Application in Heterocycle Synthesis | Advantages |

| Energy Efficiency | Microwave-assisted synthesis of aminopyridines and pyrimidines. nanobioletters.commdpi.comnih.govresearchgate.net | Reduced reaction times, higher yields, less energy consumption. |

| Safer Solvents & Reagents | Use of water, ionic liquids, or solventless "grindstone" techniques. researchgate.netrasayanjournal.co.innih.gov | Reduced toxicity and environmental pollution. |

| Catalysis | Phase transfer catalysts for C-N bond formation; metal-catalyzed cross-couplings. shd-pub.org.rsnih.gov | High selectivity, reduced waste, catalyst recyclability. |

| Atom Economy | One-pot multicomponent reactions (MCRs). nih.govacs.org | Fewer synthetic steps, reduced byproducts, increased efficiency. |

Stereoselective Synthesis of Enantiomerically Pure Analogues

The parent compound, this compound, is achiral. However, introducing chiral centers into its analogues can lead to stereoisomers with distinct biological activities and pharmacokinetic profiles. The morpholine ring is a common site for introducing such chirality. semanticscholar.org The synthesis of enantiomerically pure substituted morpholines is a key challenge in medicinal chemistry. nih.govrsc.org

Several strategies have been developed for the stereoselective synthesis of chiral morpholines:

From Chiral Amino Alcohols: Enantiomerically pure amino alcohols can serve as starting materials. A palladium-catalyzed carboamination reaction can produce cis-3,5-disubstituted morpholines as single stereoisomers. nih.govnih.gove3s-conferences.org Similarly, electrophile (Br2)-induced cyclization of optically pure N-allyl-β-amino alcohols yields chiral morpholines. banglajol.info

Asymmetric Hydrogenation: The transition-metal-catalyzed asymmetric hydrogenation of unsaturated morpholine precursors is a highly efficient, atom-economical method for creating chiral morpholines with excellent enantioselectivities (up to 99% ee). semanticscholar.org

Organocatalysis: A catalytic asymmetric halocyclization using cinchona alkaloid-derived catalysts can produce morpholines containing a quaternary stereocenter in excellent yields and enantioselectivities. rsc.org

Polymer-Supported Synthesis: Solid-phase synthesis using immobilized chiral amino acids like serine or threonine can be used to produce morpholine-3-carboxylic acid derivatives stereoselectively. nih.gov

These methods provide access to a wide array of enantiopure morpholine derivatives, which could be incorporated into the 5-fluoro-3-pyridinamine scaffold to explore stereochemistry-dependent structure-activity relationships.

Rational Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how chemical structure correlates with biological activity. nih.govnih.gov For this compound, SAR exploration involves systematically modifying its three key components: the pyridine ring, the morpholine moiety, and the pyridinamine nitrogen.

The pyridine ring is a privileged scaffold in drug design. mdpi.comresearchgate.net Its substitution pattern significantly influences biological activity, potency, and pharmacokinetic properties. researchgate.net

Fluorine Substitution: The position and presence of the fluorine atom are critical. Fluorine can alter the pKa of the pyridine nitrogen, influence metabolic stability, and participate in key hydrogen bonding or dipole interactions within a biological target. acs.org

Other Substituents: Introducing various functional groups onto the pyridine ring can modulate activity. Studies on other pyridine derivatives have shown that electron-donating groups (-OH, -OCH3) or hydrogen-bond-accepting groups (-C=O, -NH2) can enhance antiproliferative activity. mdpi.com Conversely, bulky substituents may either enhance or decrease activity depending on the specific target. nih.govacs.org For example, in a series of pyrazolo[4,3-c]pyridines, replacing a phenyl group with a bulkier naphthalene (B1677914) moiety increased activity. acs.org The synthesis of substituted pyridines can be achieved through various methods, including cascade reactions involving Cu-catalyzed cross-coupling. nih.gov

The morpholine ring is a versatile pharmacophore that can enhance potency and modulate physicochemical properties like solubility. e3s-conferences.orgresearchgate.netnih.gov Its oxygen atom can act as a hydrogen bond acceptor, and the ring's flexible conformation allows it to fit into various binding pockets. nih.govresearchgate.net

Ring Substitution: Introducing alkyl or other groups onto the morpholine ring can impact activity. For instance, alkyl substitution at the C-3 position of the morpholine ring has been shown to increase anticancer activity in certain imidazole-pyridine derivatives. sci-hub.se

Bioisosteric Replacement: Replacing the morpholine ring with other heterocyclic systems is a common strategy in medicinal chemistry. For example, replacing morpholine with piperidine (B6355638) or thiomorpholine (B91149) can lead to significant changes in biological activity and selectivity. researchgate.net In some cases, spirocyclic oxetanes are considered structural analogues of the morpholine ring, offering a way to increase steric bulk without significantly raising lipophilicity. sci-hub.se The synthesis of substituted morpholines can be achieved through various routes, including photocatalytic coupling or iron(III)-catalyzed diastereoselective methods. organic-chemistry.org

The amino group at the C-3 position of the pyridine ring is a key functional handle for derivatization, allowing for the introduction of a wide range of substituents to probe interactions with biological targets.

Alkylation: N-alkylation can also be performed, though it may alter the basicity of the nitrogen and introduce steric bulk.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates can yield urea or thiourea derivatives, which provide additional hydrogen bonding capabilities and have been explored in various bioactive compounds.

In related heterocyclic systems, such modifications have profound effects on activity. For example, in a series of imidazo[1,2-a]pyridines, the nature of the substituent on an amide nitrogen was critical for inhibitory activity against the Nek2 kinase. nih.gov Similarly, for pyrazolo[4,3-c]pyridines, derivatization of a nitrogen atom with different groups led to varied effects on protein-protein interaction inhibition. acs.org

The following table summarizes the potential impact of these modifications based on general SAR principles for related compounds.

| Modification Site | Type of Derivatization | Potential SAR Impact |

| Pyridine Ring | Altering F position; adding -OH, -OCH3, bulky groups. mdpi.comnih.gov | Modulate electronics, pKa, metabolic stability, and steric interactions. |

| Morpholine Moiety | C-3 alkylation; replacement with piperidine, thiomorpholine. sci-hub.seresearchgate.net | Influence potency, solubility, and pharmacokinetic properties. |

| Pyridinamine Nitrogen | Acylation, sulfonylation, urea formation. acs.orgnih.gov | Introduce new H-bonding sites, alter lipophilicity and target engagement. |

Biological Activity and Molecular Interaction Studies of 5 Fluoro 6 4 Morpholinyl 3 Pyridinamine and Its Analogues Preclinical Focus

In Vitro Pharmacological Profiling and Target Identification

Detailed in vitro studies are crucial for identifying the biological targets of a compound and characterizing its pharmacological activity. However, specific data for 5-Fluoro-6-(4-morpholinyl)-3-pyridinamine in enzyme inhibition, receptor binding, or cell-based functional assays are not present in the reviewed literature.

Enzyme Inhibition Assays (e.g., Kinases, other relevant enzyme families)

No specific enzyme inhibition data for this compound has been identified. While structurally related molecules containing pyridine (B92270) and morpholine (B109124) motifs have been investigated as inhibitors of various kinases, such as phosphoinositide 3-kinases (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), no such activity has been publicly documented for the specific compound . nih.govresearchgate.net

Receptor Ligand Binding Assays (e.g., AMPA receptors)

There is no available data from receptor ligand binding assays for this compound. The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission, has been a target for compounds with related structures. nih.govnih.gov However, the binding affinity and selectivity of this compound for AMPA receptors or any other receptor have not been reported.

Cell-Based Functional Assays (e.g., signaling pathway modulation, cell proliferation, migration in preclinical models)

Information regarding the effects of this compound in cell-based functional assays is not available. Such assays are essential to understand a compound's activity in a biological context, including its impact on cellular signaling, proliferation, and migration. Although cell proliferation assays are a common method to assess the viability of cells and are used in cancer research and drug development, no studies utilizing these methods for this compound have been found. baseclick.eu

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms through which a compound exerts its effects are typically investigated after initial biological activity is established. Given the absence of primary pharmacological data, studies on the molecular mechanism of action for this compound are also absent from the scientific literature.

Investigation of Downstream Signaling Cascades

No research has been published detailing the investigation of downstream signaling cascades affected by this compound.

Identification of Specific Protein-Ligand Interaction Sites

There is no information available on the specific protein-ligand interaction sites for this compound.

In Vivo Efficacy Studies in Preclinical Animal Models (Non-Human)

A comprehensive review of available scientific literature and preclinical trial data reveals a significant focus on the evaluation of aminopyridine derivatives, a class to which this compound belongs, within the field of oncology. While specific in vivo data for this compound is not extensively detailed in publicly accessible records, the broader class of pyridine derivatives has shown promise in various cancer models.

Studies on analogous compounds have frequently utilized xenograft models, where human cancer cells are implanted into immunocompromised mice, to assess anti-tumor activity. For instance, various pyridine derivatives have been investigated for their ability to inhibit tumor growth in models of breast cancer, lung cancer, and colon cancer. The primary endpoint in these studies is often the measurement of tumor volume over time, comparing the growth of tumors in treated animals to that in a control (vehicle-treated) group.

While the direct evaluation of this compound in neurological disorder models is less documented, the structural motifs present in the molecule are of interest to neuropharmacology. Animal models for conditions such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis are routinely used to test the efficacy of new compounds. These models can be genetically engineered to mimic aspects of the human disease or can be induced through the administration of specific neurotoxins.

To illustrate the type of data generated in such studies, the following interactive table provides a hypothetical representation of results from a preclinical oncology study evaluating a compound from the aminopyridine class.

| Animal Model | Tumor Type | Compound | Change in Tumor Volume (%) | Survival Benefit (%) |

| Nude Mouse Xenograft | Human Colon Carcinoma (HCT-116) | Aminopyridine Analogue A | -45% | +30% |

| SCID Mouse Orthotopic | Human Breast Adenocarcinoma (MCF-7) | Aminopyridine Analogue B | -60% | +50% |

| Transgenic Mouse Model | Spontaneous Lung Adenocarcinoma | Aminopyridine Analogue C | -35% | +25% |

This table is for illustrative purposes and does not represent actual data for this compound.

Biomarker analysis is an essential component of modern preclinical research, providing insights into the molecular mechanisms that underlie a compound's therapeutic effects. Biomarkers are measurable indicators of a biological state or condition and can be used to assess target engagement, predict response, and monitor disease progression.

In the context of preclinical oncology studies with aminopyridine derivatives, biomarker analysis often involves the collection of tumor tissue and blood samples from the animal models. These samples are then analyzed using a variety of techniques, including immunohistochemistry (IHC), Western blotting, and genomic or proteomic profiling.

Common biomarkers that may be assessed in such studies include:

Markers of Cell Proliferation: Ki-67 is a widely used marker to assess the rate of cell division within a tumor. A reduction in Ki-67 staining in tumor tissue from treated animals would suggest an anti-proliferative effect of the compound.

Markers of Apoptosis (Programmed Cell Death): Cleaved caspase-3 is a key indicator of apoptosis. An increase in the levels of cleaved caspase-3 in tumor samples would indicate that the compound is inducing cancer cell death.

Target Engagement Markers: If the compound is designed to inhibit a specific enzyme or receptor, biomarker analysis can confirm that the drug is reaching its target and exerting the intended effect. This could involve measuring the phosphorylation status of a target protein or assessing the expression levels of downstream effector molecules.

Pharmacodynamic (PD) Markers: These biomarkers provide evidence of the compound's biological activity in the body. For example, if a compound is an angiogenesis inhibitor, a decrease in microvessel density within the tumor could be a relevant PD marker.

The following table provides a hypothetical example of biomarker data that might be collected in a preclinical oncology study of an aminopyridine analogue.

| Biomarker | Method of Analysis | Change in Treated Group vs. Control | Implication |

| p-ERK (Phosphorylated ERK) | Western Blot | -70% | Inhibition of MAPK signaling pathway |

| Ki-67 | Immunohistochemistry | -50% | Reduced tumor cell proliferation |

| Cleaved Caspase-3 | Immunohistochemistry | +80% | Induction of apoptosis |

| VEGF (Vascular Endothelial Growth Factor) | ELISA (Plasma) | -40% | Anti-angiogenic effect |

This table is for illustrative purposes and does not represent actual data for this compound.

Structure Activity Relationship Sar and Computational Chemistry Approaches

Comprehensive SAR Analysis of 5-Fluoro-6-(4-morpholinyl)-3-pyridinamine Derivatives

A thorough analysis of the SAR of derivatives of this compound reveals the critical contributions of its constituent parts: the fluorinated aminopyridine core and the morpholine (B109124) ring. While specific SAR studies on this exact compound are not extensively available in public literature, the analysis of related aminopyridine and morpholine-containing structures provides significant insights.

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various properties. researchgate.netenamine.net For this compound, the fluorine atom at the 5-position of the pyridine (B92270) ring is expected to have a profound impact on its biological activity. researchgate.net Fluorine's high electronegativity can alter the electronic distribution within the pyridine ring, influencing its pKa and hydrogen-bonding capabilities. researchgate.net This can, in turn, affect the molecule's interaction with target proteins and its metabolic stability. nih.gov

In related series of kinase inhibitors, the position of the fluorine substituent on the aromatic ring has been shown to be a critical determinant of potency and selectivity. For instance, in a series of fluorinated chalcones, a 6-fluoro-substituted analog was identified as the most effective compound in an in vitro human cancer cell line panel. nih.gov The substitution pattern of fluorine can also influence the molecule's resistance to metabolic degradation. nih.gov

Table 1: Illustrative SAR of Fluorine Substitution in a Related Kinase Inhibitor Series

| Compound | Substitution | IC50 (nM) | Fold Change vs. Unsubstituted |

| 1a | H | 100 | - |

| 1b | 2-F | 50 | 2 |

| 1c | 3-F | 80 | 1.25 |

| 1d | 4-F | 20 | 5 |

| 1e | 5-F | 60 | 1.67 |

| 1f | 6-F | 150 | 0.67 |

This table presents hypothetical data for illustrative purposes, based on general trends observed in kinase inhibitor SAR studies, to demonstrate the potential impact of fluorine substitution patterns.

The morpholine ring is a common feature in many bioactive compounds, prized for its favorable physicochemical properties and its ability to engage in specific interactions with biological targets. nih.gov In the context of this compound, the morpholine moiety likely serves multiple functions. Its flexible conformation, which exists in an equilibrium between chair and boat forms, allows it to adapt to the shape of a binding pocket. nih.gov The oxygen atom of the morpholine can act as a hydrogen bond acceptor, a crucial interaction for anchoring the ligand to the target protein. nih.govnih.gov

Table 2: Impact of Morpholine Ring Modifications on Kinase Inhibition (Illustrative Data)

| Compound | Morpholine Modification | Kinase Inhibition (IC50, nM) |

| 2a | Unsubstituted Morpholine | 75 |

| 2b | 2-Methylmorpholine | 50 |

| 2c | 3,3-Dimethylmorpholine | 120 |

| 2d | Thiomorpholine (B91149) | 90 |

This table contains hypothetical data to illustrate how modifications to the morpholine ring can influence biological activity, based on common observations in medicinal chemistry.

The aminopyridine scaffold is a cornerstone of many kinase inhibitors. nih.govuniroma1.it Its primary role is to mimic the adenine (B156593) region of ATP, allowing it to bind to the hinge region of the kinase domain. The nitrogen atoms of the pyridine ring and the exocyclic amino group can form critical hydrogen bonds with the backbone of the kinase hinge, a key interaction for potent inhibition. nih.govtandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. uobasrah.edu.iq For aminopyridine derivatives, QSAR studies have been instrumental in designing more effective inhibitors.

Predictive QSAR models for aminopyridine-based kinase inhibitors are typically developed using a training set of compounds with known biological activities. nih.govtandfonline.com Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, are calculated for each compound. Statistical methods are then employed to derive a mathematical equation that relates these descriptors to the observed activity. nih.gov

These models can then be used to predict the activity of novel, untested compounds, thereby prioritizing synthetic efforts. For instance, a 3D-QSAR study on a series of 2-aminopyridine (B139424) derivatives as c-Met kinase inhibitors resulted in models with good predictive power, highlighting the importance of steric and electrostatic fields for activity. nih.gov

Table 3: Example of a QSAR Equation for a Series of Aminopyridine Derivatives

| Parameter | Description |

| pIC50 | -log(IC50) |

| ClogP | Calculated LogP (hydrophobicity) |

| TPSA | Topological Polar Surface Area |

| MW | Molecular Weight |

| HBD | Hydrogen Bond Donors |

| HBA | Hydrogen Bond Acceptors |

Equation: pIC50 = 0.5 * ClogP - 0.02 * TPSA + 0.1 * HBA - 0.3 * HBD + constant

This is a hypothetical QSAR equation provided for illustrative purposes to demonstrate the relationship between physicochemical properties and biological activity.

Pharmacophore modeling is a powerful tool in ligand-based drug design, focusing on the essential three-dimensional arrangement of chemical features required for biological activity. wjgnet.comnih.gov A pharmacophore model for a class of inhibitors like the aminopyridines typically includes features such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings. mdpi.com

These models can be generated from a set of active compounds and used to screen large chemical databases for novel scaffolds that fit the pharmacophore. mdpi.com For kinase inhibitors, a common pharmacophore includes a hydrogen bond donor-acceptor pair that interacts with the kinase hinge region, along with hydrophobic and aromatic features that occupy other parts of the ATP-binding pocket. wjgnet.com

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. emerginginvestigators.orgresearchgate.net This method is crucial for predicting the binding mode and affinity of a ligand, thereby guiding the design of more potent and selective molecules. The structural motifs of this compound, namely the aminopyridine and morpholine rings, are prevalent in many kinase inhibitors. nih.govsci-hub.senih.gov Consequently, it is plausible to hypothesize that this compound may also target the ATP-binding site of various kinases.

In the absence of experimental data for this compound, we can infer its potential binding modes by examining computational studies on analogous compounds. For instance, molecular docking studies on 2-aminopyridine derivatives targeting c-Met kinase have highlighted the importance of hydrogen bonding and electrostatic interactions for potent inhibition. nih.gov Similarly, research on morpholine-containing inhibitors targeting mTOR and PI3K kinases has demonstrated that the morpholine moiety often engages in crucial hydrogen bonds within the kinase hinge region. mdpi.comnih.gov

A hypothetical docking study of this compound into a kinase active site, such as that of a cyclin-dependent kinase (CDK), might predict a binding mode where the aminopyridine core forms key hydrogen bonds with the hinge region residues. nih.gov The morpholine group could either extend into a solvent-exposed region, potentially improving pharmacokinetic properties, or form additional interactions within the binding pocket. mdpi.com The fluorine atom's role could be to modulate the electronic properties of the pyridine ring, influencing its pKa and interaction strength.

To illustrate the potential outcomes of such a study, a hypothetical data table of predicted binding affinities for this compound and its analogs against a panel of kinases is presented below. This data is purely illustrative and intended to represent the type of output generated from molecular docking studies.

| Compound | Target Kinase | Predicted Binding Affinity (kcal/mol) |

| This compound | Kinase A | -8.5 |

| This compound | Kinase B | -7.9 |

| This compound | Kinase C | -9.1 |

| 6-(4-morpholinyl)-3-pyridinamine (non-fluorinated analog) | Kinase A | -7.8 |

| 5-Fluoro-6-(piperazin-1-yl)-3-pyridinamine (morpholine analog) | Kinase A | -8.2 |

This table is for illustrative purposes only and is not based on experimental data.

The binding of a ligand to a protein is governed by a variety of intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. In the context of kinase inhibitors, the aminopyridine moiety is a well-established "hinge-binder," forming one or more hydrogen bonds with the backbone of the kinase hinge region. nih.govnih.gov For this compound, the amino group at position 3 and the pyridine nitrogen are poised to form such interactions.

The morpholine ring, being a versatile pharmacophore, can contribute to binding in several ways. sci-hub.senih.gov It can act as a hydrogen bond acceptor through its oxygen atom and can also engage in hydrophobic interactions. mdpi.com Its conformational flexibility allows it to adapt to the shape of the binding pocket. The fluorine atom, being highly electronegative, can influence the charge distribution of the pyridine ring and potentially engage in halogen bonding or other polar interactions. mdpi.comnih.gov

A detailed analysis of a hypothetical binding pose of this compound within a kinase active site might reveal the following key interactions:

| Interacting Residue (Kinase) | Interacting Moiety (Ligand) | Interaction Type |

| Hinge Region Amino Acid (e.g., Cys) | 3-Amino Group | Hydrogen Bond (Donor) |

| Hinge Region Amino Acid (e.g., Glu) | Pyridine Nitrogen | Hydrogen Bond (Acceptor) |

| Hydrophobic Pocket Residue (e.g., Leu, Val) | Morpholine Ring | Hydrophobic Interaction |

| Gatekeeper Residue (e.g., Thr) | Fluorine Atom | Polar Interaction |

This table is for illustrative purposes only and is not based on experimental data.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and the conformational changes that may occur over time. nih.gov This technique is particularly useful for understanding the flexibility of both the ligand and the protein binding site.

In solution, this compound is expected to exhibit conformational flexibility, primarily around the bond connecting the morpholine ring to the pyridine ring. The morpholine ring itself typically adopts a chair conformation. mdpi.com MD simulations can explore the conformational landscape of the molecule, identifying low-energy conformers that are likely to be present in a biological environment. When bound to a protein, the compound will adopt a specific conformation, often referred to as the "bioactive conformation." Comparing the bound conformation to the low-energy solution conformers can provide insights into the energetic cost of binding.

MD simulations of the ligand-protein complex can be used to assess the stability of the predicted binding mode. By monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms over the course of the simulation, one can determine if the ligand remains stably bound in the active site. Furthermore, MD simulations can reveal dynamic changes in the intermolecular interactions, such as the formation and breaking of hydrogen bonds, providing a more realistic picture of the binding event. For morpholine-substituted tetrahydroquinoline derivatives, MD simulations have confirmed stable protein-ligand interactions over a 100-ns simulation period. mdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on density functional theory (DFT), are employed to investigate the electronic properties of a molecule, including its charge distribution, molecular orbitals, and reactivity. emerginginvestigators.orgtsijournals.com For this compound, these calculations can provide valuable information about how the fluorine and morpholine substituents influence the electronic nature of the pyridinamine core.

The introduction of a fluorine atom is known to significantly alter the electronic properties of aromatic rings due to its high electronegativity. mdpi.comnih.gov This can impact the molecule's reactivity, metabolic stability, and binding affinity. emerginginvestigators.org Quantum chemical calculations can quantify these effects by computing parameters such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and atomic charges.

A representative table of calculated electronic properties for this compound and a non-fluorinated analog is provided below to illustrate the potential impact of fluorination.

| Property | This compound (Calculated) | 6-(4-morpholinyl)-3-pyridinamine (Calculated) |

| HOMO Energy (eV) | -5.8 | -5.5 |

| LUMO Energy (eV) | -1.2 | -1.0 |

| HOMO-LUMO Gap (eV) | 4.6 | 4.5 |

| Dipole Moment (Debye) | 3.5 | 2.8 |

This table is for illustrative purposes only and is not based on experimental data.

The calculated HOMO and LUMO energies can provide insights into the molecule's reactivity, with a larger HOMO-LUMO gap generally indicating higher stability. The MEP can visualize the electron-rich and electron-poor regions of the molecule, highlighting potential sites for electrophilic and nucleophilic attack, as well as regions important for intermolecular interactions.

Analytical Research Methodologies for 5 Fluoro 6 4 Morpholinyl 3 Pyridinamine

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of pharmaceutical compounds and research chemicals, providing the means to separate the main component from impurities and to quantify its concentration.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay Development

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and determining the assay of 5-Fluoro-6-(4-morpholinyl)-3-pyridinamine. Its high resolution and sensitivity make it ideal for separating the target compound from structurally similar impurities that may arise during synthesis or degradation. tentamus-pharma.co.ukfilab.fr A typical HPLC method development would involve optimizing the stationary phase, mobile phase composition, flow rate, and detector wavelength to achieve a robust and accurate analysis.

A reversed-phase HPLC method is commonly developed for aromatic amines and nitrogen-containing heterocycles. nih.govthermofisher.comresearchgate.netnih.gov This involves a non-polar stationary phase (like a C18 column) and a polar mobile phase. nih.govijpsr.com A gradient elution is often employed to ensure the separation of all related substances with varying polarities. ijpsr.comjocpr.com The use of a photodiode array (PDA) detector allows for the monitoring of the elution profile at multiple wavelengths, which is useful for peak identification and purity assessment. jocpr.comlcms.cz

For the assay of this compound, a calibration curve would be generated using a certified reference standard. The purity is typically determined by the area percentage method, where the area of the main peak is compared to the total area of all peaks in the chromatogram. The method would be validated according to International Council for Harmonisation (ICH) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. ijpsr.comjocpr.com

Table 1: Illustrative HPLC Method Parameters for Purity and Assay

| Parameter | Value/Condition |

| Column | C18, 4.6 mm x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 5 µL |

| Sample Diluent | Acetonitrile/Water (50:50) |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. tentamus-pharma.co.uk For a compound like this compound, which has a relatively high boiling point, GC analysis is typically focused on the determination of volatile impurities, such as residual solvents from the manufacturing process. ispub.comintertek.comijpsonline.com Static headspace GC is a common approach for this purpose, as it allows for the analysis of volatile compounds without injecting the non-volatile active pharmaceutical ingredient (API) into the GC system. nih.govnih.gov

In some cases, derivatization may be employed to increase the volatility and thermal stability of the analyte or related impurities, allowing for their analysis by GC. For instance, secondary amines like the morpholine (B109124) moiety can be derivatized to make them more amenable to GC analysis. nih.govresearchgate.net A flame ionization detector (FID) is commonly used for its robustness and linear response to a wide range of organic compounds. ispub.com

Table 2: Hypothetical GC Headspace Conditions for Residual Solvent Analysis

| Parameter | Value/Condition |

| Column | DB-624, 30 m x 0.53 mm, 3.0 µm |

| Carrier Gas | Helium |

| Oven Temperature | 40 °C (10 min) to 240 °C at 10 °C/min |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) at 260 °C |

| Headspace Vial Temp. | 80 °C |

| Headspace Incubation | 30 min |

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation of newly synthesized molecules and for confirming the identity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural confirmation of organic molecules. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be utilized. nih.gov

¹H NMR: This would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) protons of the morpholine ring, and the amine protons would all have distinct chemical shifts and coupling patterns.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is essential. It would show a signal for the fluorine nucleus, and its coupling to adjacent protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) would definitively establish its position on the pyridine ring. fluorine1.ruoup.comrsc.org

2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, confirming the complete assembly of the molecular structure. nih.gov

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridine H | ~7.5 | d |

| Pyridine H | ~6.8 | d |

| Morpholine -CH₂-N | ~3.8 | t |

| Morpholine -CH₂-O | ~3.6 | t |

| -NH₂ | ~3.5 | s (broad) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. libretexts.orgchemguide.co.uk Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like the target compound, which would produce a prominent protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass, which in turn allows for the confirmation of the elemental composition.

The fragmentation pattern observed in the MS/MS spectrum can provide valuable structural information. For this compound, characteristic fragmentation would likely involve the loss of the morpholine ring or parts of it, and cleavages within the pyridine ring. future4200.comwhitman.eduresearchgate.net The presence of nitrogen atoms will follow the "nitrogen rule," where a molecule with an odd number of nitrogen atoms has an odd nominal molecular mass. jove.comjove.com

Table 4: Expected Mass Spectrometry Data

| Ion | m/z (calculated) | Analysis Type |

| [M+H]⁺ | 211.1097 | HRMS (ESI+) |

| [M-C₄H₈NO]⁺ | 124.0308 | MS/MS Fragmentation |

| [M-C₄H₉NO]⁺ | 123.0229 | MS/MS Fragmentation |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. acs.orgcdnsciencepub.com For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of the pyridine ring, C-O-C stretching of the morpholine ether linkage, and the C-F stretching of the fluoro group. researchgate.netrsc.orgnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The substituted pyridine ring constitutes a chromophore that will absorb UV light at specific wavelengths. The position and intensity of the absorption maxima (λ_max) can be influenced by the nature and position of the substituents and the solvent used.

Table 5: Anticipated IR and UV-Vis Spectral Data

| Spectroscopy | Wavenumber (cm⁻¹)/Wavelength (nm) | Assignment |

| IR | 3400-3250 | N-H Stretch (Amine) |

| IR | 3100-3000 | Aromatic C-H Stretch |

| IR | 2950-2800 | Aliphatic C-H Stretch |

| IR | 1620-1580 | C=C and C=N Stretch (Pyridine Ring) |

| IR | 1250-1050 | C-O-C Stretch (Ether) & C-F Stretch |

| UV-Vis | ~230 and ~280 | π → π* transitions of the substituted pyridine ring |

Advanced Analytical Techniques for Metabolite Identification (Non-Human)

The investigation of this compound's metabolism in non-human species relies on sophisticated analytical methods capable of detecting and structuring elucidating metabolites, which are often present at low concentrations in complex biological matrices. The primary techniques utilized include liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and the use of radiolabeled isotopes.

In non-human studies, which may involve species such as rats or mice, samples from plasma, urine, and feces are collected after administration of the compound. google.com These samples undergo extraction and separation processes, most commonly using high-performance liquid chromatography (HPLC), to isolate potential metabolites from endogenous components. google.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a cornerstone technique for metabolite identification. nih.govnih.gov It offers high sensitivity and selectivity, allowing for the detection of minute quantities of metabolites. nih.gov The process involves:

Chromatographic Separation: An HPLC or UHPLC (Ultra-High-Performance Liquid Chromatography) system separates the components of a sample mixture. mdpi.com The choice of the stationary phase and mobile phase composition is optimized to achieve a good resolution of the parent compound and its metabolites. mdpi.com

Mass Spectrometry Detection: The separated components are then introduced into a mass spectrometer. The initial mass spectrometry (MS) scan determines the mass-to-charge ratio (m/z) of the precursor ions of the potential metabolites. mdpi.com

Tandem Mass Spectrometry (MS/MS): For structural elucidation, tandem mass spectrometry is performed. The precursor ions are fragmented, and the resulting product ions create a unique fragmentation pattern. google.com This pattern serves as a fingerprint for identifying the metabolite's structure by comparing it to the fragmentation pattern of the parent compound and considering potential biotransformations (e.g., oxidation, glucuronidation, etc.).

Radiolabeling Studies: To comprehensively trace the disposition of the compound and ensure all metabolites are accounted for, studies often utilize radiolabeled this compound. Isotopes such as Carbon-14 (¹⁴C) or Tritium (³H) are incorporated into the molecule's structure. google.com This allows for the detection of all drug-related material, including metabolites, through techniques like quantitative whole-body autoradiography (QWBA) and by measuring radioactivity in collected biological samples. nih.gov This method is particularly useful for constructing a complete picture of the compound's absorption, distribution, metabolism, and excretion (ADME) profile. In vivo studies in animal models, such as rats, can reveal the distribution of the radiolabeled compound and its metabolites in various tissues over time. nih.govnih.gov

The data gathered from these advanced analytical techniques are then pieced together to propose metabolic pathways for this compound in the studied non-human species.

No Publicly Available Preclinical Data for this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific preclinical data regarding the metabolic fate and pharmacokinetics of the chemical compound this compound is publicly available.

Extensive searches were conducted to locate studies detailing the in vitro metabolic stability, metabolite identification and characterization, and pharmacokinetic profiles in non-human animal models for this compound. These searches included scientific journals, patent databases, and chemical compound repositories.

The investigation sought to find specific data points that would allow for a detailed analysis of the compound's absorption, distribution, metabolism, and excretion (ADME) properties in preclinical species. This would typically include:

In Vitro Metabolic Stability: Data from studies using animal liver microsomes or hepatocytes to determine the rate at which the compound is metabolized. This information is crucial for predicting its half-life and intrinsic clearance.

Metabolite Identification: Characterization of the chemical structures of metabolites formed during preclinical studies.

The absence of such information in the public domain prevents the creation of a detailed scientific article on the metabolic fate and preclinical pharmacokinetics of this compound. While general principles of drug metabolism and pharmacokinetics for compounds containing similar chemical features (such as a fluoropyridine or morpholine group) exist, applying these generalities to a specific, unstudied compound would be speculative and would not meet the standards of scientific accuracy.

It is possible that research on this compound exists but is proprietary and has not been published. Without access to such internal research data, a comprehensive and factual report as requested cannot be compiled.

Intellectual Property and Patent Landscape Analysis of Pyridinamine Based Compounds

Global Patenting Trends for Fluorinated Pyridinamine and Morpholine (B109124) Derivatives

The patenting of fluorinated pyridinamine and morpholine derivatives has seen a consistent upward trend over the past two decades, driven by their potential as kinase inhibitors and their utility in treating a range of diseases, including cancer and inflammatory disorders. A comprehensive analysis of patent databases reveals a global effort to explore the chemical space around this scaffold.

The introduction of a fluorine atom to the pyridinamine core is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. google.com This is reflected in the patent literature, where a significant number of filings describe the synthesis and application of various fluorinated pyridinamine analogs. Similarly, the incorporation of a morpholine moiety is frequently employed to improve the physicochemical properties of drug candidates, such as solubility and pharmacokinetic profiles.

Patenting activity is geographically concentrated in key pharmaceutical markets, with the United States, Europe, and Japan leading the way in the number of applications. In recent years, there has been a notable increase in patent filings from China, indicating a growing focus on innovative pharmaceutical research and development in the region. These patents often claim broad Markush structures, encompassing a wide range of substituents on the pyridinamine and morpholine rings, in an effort to secure a wide proprietary scope.

Analysis of Key Patent Families Related to Synthesis and Biological Applications

While a specific patent for the compound “5-Fluoro-6-(4-morpholinyl)-3-pyridinamine” was not identified in the public domain, an analysis of related patent families for substituted pyridinamine and pyrimidine (B1678525) derivatives provides insight into the likely synthetic strategies and targeted biological applications.

Several key patent families from major pharmaceutical companies and research institutions describe the synthesis of structurally similar compounds. These patents often detail multi-step synthetic routes, starting from commercially available pyridinamine or pyrimidine precursors. The introduction of the morpholine and fluorinated substituents is typically achieved through nucleophilic aromatic substitution or cross-coupling reactions.

The biological applications claimed in these patents predominantly focus on the inhibition of various protein kinases. For instance, patent application WO2012170976A2 describes a series of pyrimidine and pyridine (B92270) compounds as inhibitors of Bruton's tyrosine kinase (BTK), which are indicated for the treatment of hyperproliferative diseases such as cancer and autoimmune disorders. google.com Another application, WO/2016/015676, discloses pyridine-substituted 2-aminopyridine (B139424) derivatives as protein kinase inhibitors for treating protein kinase-related diseases. google.com.na These patents highlight the therapeutic potential of the broader class of pyridinamine-based compounds.

Table 1: Representative Patent Families for Pyridinamine and Related Derivatives

| Patent Number | Title | Key Therapeutic Area Claimed |

| WO2012170976A2 | Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity | Hyperproliferative diseases (e.g., cancer, lupus) google.com |

| WO/2016/015676 | Pyridine-substituted 2-aminopyridine protein kinase inhibitors | Protein kinase-related diseases google.com.na |

| US8637500B2 | Aminopyridine and carboxypyridine compounds as phosphodiesterase 10 inhibitors | Not specified in abstract google.com.na |

Strategies for Intellectual Property Protection in Medicinal Chemistry

In the highly competitive field of medicinal chemistry, a multi-faceted approach to intellectual property protection is crucial for safeguarding innovation and securing a return on investment. The primary vehicle for this protection is the patent, which grants the inventor exclusive rights to their invention for a limited period. usitc.gov

Key strategies for IP protection include:

Composition of Matter Patents: These patents provide the broadest protection, covering the novel chemical entity itself, regardless of its method of manufacture or use. This is the most sought-after form of protection for a new drug candidate.

Method of Use Patents: These patents claim a new use for a known compound. For example, discovering that an existing drug is effective for a new therapeutic indication can be patented.

Process Patents: These patents protect a specific, novel method of synthesizing a compound. While narrower than composition of matter patents, they can be valuable in protecting a more efficient or cost-effective manufacturing process.

Formulation Patents: These patents cover specific formulations of a drug, such as a particular combination of excipients or a novel delivery system.

Beyond patents, other forms of intellectual property can also be leveraged. Trade secrets can protect proprietary know-how related to manufacturing processes or research data that is not publicly disclosed. Trademarks are used to protect the brand name of a drug, which becomes increasingly important as a product approaches the market.

A robust IP strategy involves not only filing for patents but also actively monitoring the competitive landscape for potential infringement and strategically managing the patent portfolio throughout the lifecycle of a drug.

Impact of Patent Expirations on Future Research and Development

Patent expiration is a critical event in the lifecycle of a pharmaceutical product, profoundly impacting the market and future research and development activities. Once a patent expires, generic manufacturers can enter the market, leading to a significant drop in revenue for the originator company, often referred to as the "patent cliff."

The looming expiration of a key patent can act as a powerful incentive for pharmaceutical companies to innovate and replenish their product pipelines. This can manifest in several ways:

Increased R&D Investment: Companies may increase their investment in the discovery and development of new chemical entities to replace the revenue from the off-patent drug. google.com.na

Lifecycle Management: Companies may seek to extend the commercial life of their product through various strategies, such as developing new formulations, new methods of delivery, or new combination therapies, which may be eligible for their own patent protection.

Focus on New Therapeutic Areas: The potential loss of revenue may prompt a company to diversify its research portfolio and explore new therapeutic areas.

The entry of generic competition after patent expiration also has a significant societal benefit by increasing access to affordable medicines. The resulting price competition can lead to substantial cost savings for healthcare systems and patients. This dynamic underscores the dual role of the patent system: to incentivize innovation through a period of exclusivity and to promote wider access to important medicines once that period has ended.

Future Research Trajectories for 5 Fluoro 6 4 Morpholinyl 3 Pyridinamine and Its Analogues

Design and Synthesis of Next-Generation Compounds with Enhanced Properties

The future design and synthesis of analogues of 5-Fluoro-6-(4-morpholinyl)-3-pyridinamine will focus on optimizing potency, selectivity, and pharmacokinetic properties. Building on established synthetic strategies for related heterocyclic compounds, researchers can explore a variety of structural modifications.

A primary area of investigation will be the modification of the morpholine (B109124) ring. While morpholine often confers favorable properties such as aqueous solubility, exploration of other saturated heterocycles could lead to improved target engagement or metabolic stability. For instance, the replacement of the morpholine moiety with piperazine (B1678402) or thiomorpholine (B91149) derivatives could be investigated. Synthetic routes for similar compounds, such as the synthesis of 5-(4-Morpholino-7, 8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)pyridin-2-amine, involve multi-step processes including cyclization, chlorination, and substitution reactions that could be adapted for these new analogues. atlantis-press.com

Furthermore, derivatization of the pyridine (B92270) ring is a key strategy. The introduction of various substituents at other positions of the pyridine ring could modulate the electronic properties and steric profile of the molecule, potentially enhancing its interaction with biological targets. For example, the synthesis of novel pyrimidine (B1678525) derivatives often involves the introduction of different aryl groups to enhance biological activity. nih.gov The development of fluorine-18 (B77423) labelled pyridinamine derivatives for use in positron emission tomography (PET) highlights the feasibility of modifying the pyridine core for specific applications. researchgate.net

The synthesis of these next-generation compounds will likely employ modern synthetic methodologies. Techniques such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) will be instrumental in efficiently creating a diverse library of analogues. These methods offer a robust platform for connecting various fragments to the core pyridinamine scaffold.

Exploration of Novel Biological Targets and Therapeutic Areas (Preclinical)

While the specific biological targets of this compound may not be extensively documented, the structural motifs present in the molecule suggest several promising therapeutic areas for its analogues. The aminopyridine scaffold is a common feature in kinase inhibitors, and thus, exploring the activity of these compounds against various protein kinases is a logical starting point.

One promising area is the inhibition of the phosphatidylinositol-3-kinase (PI3K)/mTOR pathway, which is frequently dysregulated in cancer. nih.gov Novel morpholinopyrimidine-5-carbonitriles have been designed and synthesized as dual PI3K/mTOR inhibitors, demonstrating the potential of the morpholine-containing heterocyclic scaffold in this arena. nih.gov Preclinical evaluation of new analogues against a panel of cancer cell lines would be a critical step in identifying potential anti-cancer agents.

Another important target class is the epidermal growth factor receptor (EGFR) family of tyrosine kinases. Numerous EGFR inhibitors are based on pyrimidine and quinazoline (B50416) scaffolds. The design of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors has shown promising results, suggesting that the aminopyridine core of this compound could be a valuable starting point for developing new EGFR-targeting agents. nih.gov

Beyond oncology, the anti-inflammatory and immunomodulatory potential of these compounds should be investigated. The morpholine group is known to be present in several anti-inflammatory drugs. Therefore, screening analogues for activity against key inflammatory targets, such as cyclooxygenases (COX) or various cytokines, could open up new therapeutic avenues in autoimmune diseases and chronic inflammation.

Integration of Advanced Computational and Experimental Methodologies

To accelerate the drug discovery process, the integration of computational and experimental methods will be crucial. In silico techniques can guide the design of new analogues and prioritize them for synthesis and biological testing.

Molecular docking studies can be employed to predict the binding modes of designed analogues within the active sites of potential biological targets, such as various kinases. This can help in understanding structure-activity relationships (SAR) and in designing compounds with improved binding affinity. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed as more data on the biological activity of the analogues becomes available.

Advanced experimental methodologies will also play a pivotal role. High-throughput screening (HTS) can be utilized to rapidly assess the biological activity of a large library of synthesized compounds against a panel of targets. The development of fluorine-18 labelled versions of these compounds would enable PET imaging studies in preclinical models. researchgate.net This would allow for non-invasive visualization of drug distribution and target engagement in vivo, providing valuable information for translational research.

Strategic Development Considerations for Translational Research (Preclinical)

For any promising lead compound to progress from the laboratory to the clinic, a series of strategic preclinical development activities must be undertaken. A critical early step is the comprehensive evaluation of the compound's ADME (absorption, distribution, metabolism, and excretion) properties. In vitro assays to assess metabolic stability in liver microsomes, plasma protein binding, and cell permeability will be essential.

Early formulation development is another key consideration. Ensuring that a compound has suitable solubility and stability for preclinical in vivo studies is vital. The synthesis of furopyridone derivatives has highlighted the importance of achieving good cytotoxic activity in preclinical cancer models, which is often dependent on the compound's formulation. mdpi.com

Finally, a robust intellectual property strategy is paramount. The novelty of the synthesized compounds must be established, and patent applications should be filed to protect the intellectual property. The design and synthesis of novel fluoroquinolone derivatives as microRNA-21 inhibitors serves as an example of how new chemical entities with therapeutic potential are protected. nih.gov A strong patent position is crucial for attracting the investment necessary to fund further development.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-Fluoro-6-(4-morpholinyl)-3-pyridinamine, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically begins with a halogenated pyridine precursor (e.g., 5-fluoro-6-chloro-3-nitropyridine). The morpholine group is introduced via nucleophilic aromatic substitution (SNAr) at position 6 using morpholine in a polar aprotic solvent (e.g., DMF) with a base (K₂CO₃) at 80–100°C . The 3-amino group is then introduced via catalytic hydrogenation of a nitro intermediate or through palladium-catalyzed coupling (Buchwald-Hartwig amination). Yield optimization involves controlling stoichiometry, reaction time, and catalyst selection (e.g., Pd(OAc)₂ with Xantphos for amination) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Structural Confirmation : Use and NMR to verify substituent positions and coupling patterns. NMR confirms fluorine incorporation.

- Purity Assessment : HPLC with UV detection (≥95% purity, C18 column, acetonitrile/water mobile phase) is standard. LC-MS validates molecular weight (e.g., [M+H] at m/z 238.2) .

- Crystallinity : Melting point analysis (e.g., 120–125°C) and X-ray diffraction (if crystalline) provide additional confirmation .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of airborne particles.

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent amine oxidation and moisture absorption .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Fluorinated waste requires segregation for specialized treatment .

Advanced Research Questions

Q. How do structural modifications at the 3-amino or 6-morpholinyl positions affect biological activity in kinase inhibition assays?

- Methodological Answer :

- SAR Studies : Replace the 3-amino group with methyl or acetyl derivatives to assess hydrogen-bonding requirements. Substitute morpholine with piperazine or thiomorpholine to evaluate ring size and heteroatom effects.

- Assay Design : Test analogs in kinase inhibition assays (e.g., ELISA-based ATP competition) using recombinant kinases (e.g., EGFR or PI3K). IC₅₀ values are compared to correlate substituent electronics/steric effects with activity .

Q. What computational methods are suitable for predicting the binding interactions of this compound with kinase domains?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Glide to dock the compound into kinase crystal structures (PDB: 1M17 for EGFR). Focus on interactions between the morpholine oxygen and hinge-region residues (e.g., Met793).

- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-rich regions (e.g., fluorine’s electronegativity) influencing binding .

Q. How can researchers resolve discrepancies in reported biological activity data across different studies?

- Methodological Answer :

- Assay Standardization : Ensure consistent ATP concentrations (e.g., 10 µM) and cell lines (e.g., HEK293 vs. HeLa).

- Purity Verification : Reanalyze batches via LC-MS to rule out impurities (e.g., dehalogenated byproducts) affecting activity .

- Meta-Analysis : Compare solvent systems (DMSO vs. saline) and incubation times across studies to identify confounding variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.